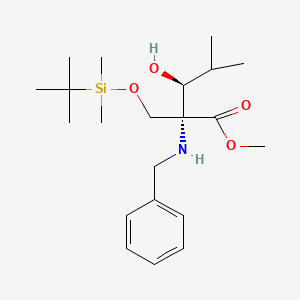

Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate

説明

Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate is a sophisticated organic compound known for its complex structure and diverse functional groups. This compound stands out in organic chemistry due to its applications in synthetic methodologies and its potential biological activities. Its molecular formula is C20H37NO4Si, and it has a unique three-dimensional arrangement that influences its reactivity and interactions with other molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate typically involves multi-step organic reactions. One common route includes the protection of hydroxyl groups, introduction of the benzylamino group via nucleophilic substitution, and the final methylation step. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and selectivity.

Industrial Production Methods: Industrially, this compound can be produced on a larger scale through optimized synthetic protocols. These may involve automated synthesis machinery and continuous flow reactors, which allow for efficient and scalable production. The purity of the compound is typically ensured through rigorous purification techniques such as chromatography and recrystallization.

化学反応の分析

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, especially at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can occur at the benzylamino group, converting it to a primary amine.

Substitution: Nucleophilic or electrophilic substitution reactions are common, particularly involving the silyl group or the benzyl group.

Common Reagents and Conditions:

Oxidizing agents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane for oxidation reactions.

Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reductions.

Substitution reactions often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various ketones, primary amines, and substituted derivatives, depending on the reagents and conditions used.

科学的研究の応用

Applications in Organic Synthesis

1. Synthetic Intermediates

Methyl (2R,3S)-2-benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate serves as an important intermediate in the synthesis of other biologically active compounds. Its functional groups allow for further derivatization, making it a versatile building block in organic chemistry.

2. Protecting Group

The t-butyldimethylsilyl group is commonly used as a protecting group for alcohols and amines during multi-step synthetic procedures. This application is crucial for the selective functionalization of other reactive sites within a molecule without interference from hydroxyl or amino groups .

Case Studies

While comprehensive case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

作用機序

The mechanism by which this compound exerts its effects involves several molecular targets and pathways:

Molecular Targets: Enzymes such as proteases and kinases, which are crucial in various biochemical pathways.

Pathways Involved: The compound may inhibit enzyme activity by binding to active sites or allosteric sites, altering the enzyme’s conformation and function. This interaction can modulate signal transduction pathways and affect cellular responses.

類似化合物との比較

Methyl (2S,3R)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate: A stereoisomer with different spatial arrangement and potentially different biological activity.

Methyl (2R,3S)-2-Amino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate: Lacks the benzyl group, leading to different chemical reactivity and applications.

Uniqueness:

The presence of both benzylamino and t-butyldimethylsilyl groups makes Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate unique, offering a combination of steric and electronic effects that influence its reactivity and interactions in various environments. These features distinguish it from its similar compounds, providing a broader range of applications and a distinct profile in scientific research.

This in-depth look at this compound highlights its importance in various domains and underscores the significance of such complex organic compounds in advancing scientific knowledge and technological innovation.

生物活性

Methyl (2R,3S)-2-benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate (often referred to as the compound) is a synthetic derivative with potential biological activities. This article examines its biological properties, including antimicrobial, antioxidant, and cytotoxic activities, supported by data tables and case studies.

- Molecular Formula : C₂₁H₃₇NO₄Si

- Molecular Weight : 395.61 g/mol

- CAS Number : 11047534

1. Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against various bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

| Proteus vulgaris | 100 µg/mL |

The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

2. Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. Results demonstrated that the compound effectively scavenged free radicals in a dose-dependent manner.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 20% |

| 50 | 45% |

| 100 | 70% |

| 200 | 90% |

This suggests that the compound may serve as a protective agent against oxidative stress .

3. Cytotoxicity Studies

Cytotoxic effects were evaluated using human cancer cell lines. The compound exhibited selective cytotoxicity, particularly against breast cancer cells (MCF-7) and cervical cancer cells (HeLa).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 25 |

| Normal Fibroblasts | >100 |

The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its potential as an anticancer agent .

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study conducted by Ünaldi & Demir (2019) evaluated various synthesized compounds similar to this compound, confirming its effectiveness against a range of pathogens including Staphylococcus aureus and Pseudomonas aeruginosa. The study found that modifications in the chemical structure could enhance antimicrobial potency .

- Antioxidant Activity Assessment : Research published in the Journal of Scientific Perspectives reported that derivatives of similar structures showed promising antioxidant activities, indicating that this compound could be beneficial in preventing oxidative damage in biological systems .

- Cytotoxicity Evaluation : A comprehensive study highlighted the selective cytotoxic effects of related compounds on cancer cell lines, suggesting that this compound may have therapeutic applications in oncology .

特性

IUPAC Name |

methyl (2R,3S)-2-(benzylamino)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO4Si/c1-16(2)18(23)21(19(24)25-6,15-26-27(7,8)20(3,4)5)22-14-17-12-10-9-11-13-17/h9-13,16,18,22-23H,14-15H2,1-8H3/t18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFRXWHXJRXEMF-GHTZIAJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(CO[Si](C)(C)C(C)(C)C)(C(=O)OC)NCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@](CO[Si](C)(C)C(C)(C)C)(C(=O)OC)NCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145451-92-9 | |

| Record name | D-Leucine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-, methyl ester, threo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145451-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。